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Compound of Interest

Compound Name:
1-(2-Bromo-5-

nitrophenyl)ethanone

Cat. No.: B3148593 Get Quote

A comprehensive guide to the spectroscopic comparison of 2-bromo-5-nitroacetophenone and

its isomers, providing researchers, scientists, and drug development professionals with key

data for unequivocal identification. This guide presents a detailed analysis of the ¹H NMR, ¹³C

NMR, FT-IR, and Mass Spectrometry data for 2-bromo-5-nitroacetophenone and its positional

isomers. The distinct electronic environments conferred by the bromo and nitro substituents on

the acetophenone core give rise to unique spectral fingerprints, enabling clear differentiation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-bromo-5-nitroacetophenone

and several of its isomers. These values have been compiled from various spectral databases

and literature sources.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3148593?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3148593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Aromatic Protons
(δ, multiplicity, J)

-COCH₃ Proton (δ,
s)

Reference

2-Bromo-5-

nitroacetophenone

8.31 (d, J=2.7), 8.14

(dd, J=8.3, 2.7), 7.83

(d, J=8.3)

2.69 [1]

2-Bromo-3-

nitroacetophenone
~8.2-7.5 (m) ~2.6

2-Bromo-4-

nitroacetophenone

8.32 (d, J=8.5), 8.08

(d, J=8.5)
4.43 (s, -CH₂Br) [2][3]

4-Bromo-3-

nitroacetophenone

8.35 (d, J=2.0), 8.09

(dd, J=8.4, 2.0), 7.91

(d, J=8.4)

2.65 [4]

3-Bromo-4-

nitroacetophenone

8.25 (d, J=2.1), 8.00

(dd, J=8.4, 2.1), 7.89

(d, J=8.4)

2.63 [5]

Note: Data for some isomers is limited in the available literature. "m" denotes a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound C=O
Aromatic
Carbons

-COCH₃ Reference

2-Bromo-5-

nitroacetophenon

e

~195
~148, 142, 132,

130, 128, 125
~27

2-Bromo-4-

nitroacetophenon

e

~190
~150, 140, 130,

124
~31 (-CH₂Br) [3]

4-Bromo-3-

nitroacetophenon

e

~195
~150, 138, 135,

132, 128, 125
~27
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Note: Complete assigned ¹³C NMR data is not readily available for all isomers.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Compound ν(C=O)
ν(NO₂)
asymmetric

ν(NO₂)
symmetric

ν(C-Br)

2-Bromo-5-

nitroacetophenon

e

~1700 ~1530 ~1350 ~600-700

2-Bromo-3-

nitroacetophenon

e

~1700 ~1530 ~1350 ~600-700

2-Bromo-4-

nitroacetophenon

e

~1705 ~1520 ~1345 ~600-700

4-Bromo-3-

nitroacetophenon

e

~1695 ~1535 ~1355 ~600-700

Note: These are approximate values and can vary slightly based on the sample preparation

method.

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Bromo-5-nitroacetophenone 243/245
228/230 ([M-CH₃]⁺), 198/200

([M-NO₂]⁺), 183/185, 150, 104

2-Bromo-3-nitroacetophenone 243/245
198/200 ([M-NO₂]⁺), 183/185,

150, 104

2-Bromo-4-nitroacetophenone 243/245
183/185 ([M-CH₂Br]⁺), 150,

104

4-Bromo-3-nitroacetophenone 243/245
228/230 ([M-CH₃]⁺), 198/200

([M-NO₂]⁺), 183/185, 150, 104

Note: The presence of bromine results in isotopic peaks (M and M+2) of approximately equal

intensity.

Distinguishing Isomers: A Spectroscopic Workflow
The differentiation of these isomers is a systematic process. The following diagram illustrates

the logical workflow for their identification using the spectroscopic data.
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Workflow for Isomer Differentiation
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Caption: Logical workflow for the spectroscopic identification of bromo-nitroacetophenone

isomers.

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL

of a deuterated solvent (typically CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 or 400 MHz

spectrometer. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer

at a corresponding frequency (e.g., 75 or 100 MHz). Chemical shifts are reported in ppm

relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹. The

spectrum of a pure KBr pellet was used as a background.

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) was used at a standard energy of 70 eV.

Analysis: The sample was introduced into the mass spectrometer, and the resulting mass-to-

charge ratios (m/z) of the molecular ion and fragment ions were recorded.

This guide provides a foundational dataset for the spectroscopic characterization of 2-bromo-5-

nitroacetophenone and its isomers. By comparing the unique patterns in their respective
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spectra, researchers can confidently identify these compounds in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-BROMO-5-NITROACETOPHENONE(65130-31-6) 1H NMR spectrum
[chemicalbook.com]

2. 2-Bromo-4'-nitroacetophenone(99-81-0) 1H NMR spectrum [chemicalbook.com]

3. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 4'-Bromo-3'-nitroacetophenone(18640-58-9) 1H NMR spectrum [chemicalbook.com]

5. 3'-Bromo-4'-nitroacetophenone(56759-33-2) 1H NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating Isomers of
2-Bromo-5-nitroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3148593#spectroscopic-comparison-of-2-bromo-5-
nitroacetophenone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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